molecular formula C7H5ClF3NO B1412209 4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227595-21-2

4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1412209
CAS No.: 1227595-21-2
M. Wt: 211.57 g/mol
InChI Key: PUACKOOYISSPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a versatile pyridine-based intermediate designed for research and development in the agrochemical and pharmaceutical industries. The presence of both a hydroxypyridine core and a trifluoromethyl group is a hallmark of many successful active ingredients, as the trifluoromethyl group is a strongly electron-withdrawing moiety that can significantly influence a compound's biological activity, metabolism, and physicochemical properties . This particular compound is of high value due to its reactive chloromethyl group, which allows for further functionalization and structure diversification, making it a key building block in the synthesis of novel patented compounds . Trifluoromethylpyridine (TFMP) derivatives are extensively used in crop protection, with more than 20 TFMP-containing agrochemicals having acquired ISO common names; this compound serves as a critical precursor in the development of such products aimed at overcoming pest resistance and reducing application doses . In pharmaceutical research, the TFMP moiety is found in several approved drugs and veterinary products, and this intermediate is utilized to create candidates with potential improved efficacy and selectivity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-2-4-1-6(13)12-3-5(4)7(9,10)11/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUACKOOYISSPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gas-Phase Catalytic Chlorination of 3-Trifluoromethylpyridine

A patented method describes the preparation of 2-chloro-5-trifluoromethylpyridine by gas-phase reaction of 3-trifluoromethylpyridine with chlorine gas over supported palladium catalysts at 220–360 °C. The catalysts include fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium supported on activated carbon, alumina, or aluminum fluoride. This method offers:

  • High raw material conversion.
  • High selectivity for the target chlorinated product.
  • Low energy consumption.
  • Avoidance of organic solvents and initiators.

This step is crucial as it installs the chlorine at position 2 while retaining the trifluoromethyl group at position 5, setting the stage for further functionalization.

Parameter Details
Reactants 3-Trifluoromethylpyridine, Cl2 gas
Catalyst Pd on Mg/Ca/Ba fluorides/oxides/carbonates/chlorides on activated carbon/alumina/aluminum fluoride
Temperature 220–360 °C
Phase Gas-phase reaction
Advantages High conversion, selectivity, low energy, no solvents

Introduction of Chloromethyl Group at Position 4

Chloromethylation of Hydroxypyridine Derivatives

The chloromethyl group introduction typically involves chloromethylation reactions on hydroxylated pyridine rings. One industrially relevant process starts from 6-hydroxynicotinic acid derivatives and proceeds through multi-step sequences including chlorination and chloromethylation. However, these traditional methods often suffer from:

  • Multi-step synthesis (up to 5 steps).
  • Low overall yield.
  • Generation of large amounts of salt waste.

An improved process focuses on reducing steps and waste by optimizing reaction conditions and reagents, aiming for a more economical and scalable synthesis of 2-chloro-5-chloromethylpyridine, a key intermediate structurally related to the target compound.

Step Description Challenges
Starting material 6-Hydroxynicotinic acid Expensive, multi-step
Reaction Chloromethylation to introduce -CH2Cl Low yield, salt waste
Outcome 2-Chloro-5-chloromethylpyridine Intermediate for target compound

Synthesis of 4-(Trifluoromethyl)pyridine Derivatives via Vinyl Ether and Trifluoroacetic Anhydride

A method for synthesizing trifluoromethylated pyridines involves the reaction of vinyl n-butyl ether with trifluoroacetic anhydride under acid-binding conditions to form trifluoromethylated intermediates. These intermediates can be further transformed into chloro-substituted pyridines under mild conditions with high yields, providing a scalable route to trifluoromethylpyridine derivatives.

Alternative Synthetic Strategies and Key Findings

Thiocarbonyldiimidazole-Assisted Coupling

For related pyridine derivatives, coupling reactions using 1,1′-thiocarbonyldiimidazole have been reported to efficiently assemble pyridine cores with trifluoromethyl and chloromethyl substituents. These methods provide good yields and allow for structural diversification but require careful control of reaction times and conditions.

Vapor-Phase Reactor for Sequential Fluorination and Chlorination

A vapor-phase reactor system employing a catalyst fluidized-bed phase followed by an empty phase allows sequential fluorination of methyl groups and nuclear chlorination of the pyridine ring, yielding chlorinated trifluoromethylpyridines. This method is notable for producing multiple regioisomers, including 2,5-chlorotrifluoromethylpyridine, which can be further functionalized toward the target compound.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reaction(s) Catalyst/Conditions Yield/Advantages Reference
1 3-Trifluoromethylpyridine + Cl2 Gas-phase chlorination Pd on Mg/Ca/Ba fluorides/oxides/carbonates; 220–360 °C High conversion, selectivity, low energy
2 6-Hydroxynicotinic acid Multi-step chloromethylation Various, multi-step Economical process developed to reduce waste
3 Vinyl n-butyl ether + trifluoroacetic anhydride Formation of trifluoromethylated intermediates Acid-binding agent, mild conditions Scalable, stable intermediates
4 4-Methylpyridin-2-amine + thiocarbonyldiimidazole Coupling to assemble pyridine core Controlled reaction times Good yields, structural diversity
5 3-Picoline derivatives Vapor-phase fluorination and chlorination Fluidized-bed catalyst reactor Produces multiple regioisomers, scalable

Scientific Research Applications

Agrochemical Applications

Herbicides and Insecticides
The compound serves as a precursor in the synthesis of several agrochemicals, particularly herbicides and insecticides. Its derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), are extensively utilized in crop protection formulations. These derivatives exhibit potent herbicidal activity against key weed species and are effective in controlling pests that threaten crop yields. For instance, Fluazifop-butyl , a well-known herbicide, was one of the first TFMP derivatives introduced to the market, paving the way for over 20 other agrochemicals that have received ISO common names .

Fungicides
The compound is also involved in the synthesis of fungicides. Fluazinam , discovered by ISK, is a notable example that demonstrates enhanced fungicidal activity due to the trifluoromethyl substitution. This compound interferes with respiratory biochemistry in fungi, showcasing superior efficacy compared to traditional fungicides .

Pharmaceutical Applications

Antiviral and Antitumor Agents
In the pharmaceutical realm, 4-chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine derivatives are being explored for their potential as antiviral and antitumor agents. Approximately 40% of pharmaceutical compounds contain fluorine, with around 20% incorporating a trifluoromethyl structure. Currently, five TFMP-containing compounds have been approved for therapeutic use, while numerous others are undergoing clinical trials .

Mechanisms of Action
The biological activities of these compounds are attributed to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine moiety. These characteristics enhance their interaction with biological targets, leading to improved efficacy in treating diseases such as cancer and viral infections .

Synthesis and Mechanistic Insights

Synthetic Pathways
The synthesis of this compound typically involves chlorination and fluorination reactions starting from simpler pyridine derivatives. For example, methods include direct chlorination followed by vapor-phase fluorination or stepwise reactions that yield high-purity intermediates suitable for further applications .

Case Studies

Study Application Findings
Study on FluazinamFungicideDemonstrated higher activity against fungal pathogens compared to conventional agents due to its unique structure
Clinical Trials on TFMP DerivativesAntiviral AgentsSeveral compounds showed promising results in inhibiting viral replication during trials

Comparison with Similar Compounds

Structural Isomerism: Positional Effects

A key structural analog is 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine (C₇H₅ClF₃NO), which differs only in the position of the trifluoromethyl group (3-position vs. 5-position). This positional isomerism significantly alters physicochemical properties:

  • Solubility : The 5-CF₃ isomer exhibits lower solubility in polar solvents due to increased steric hindrance and electron-withdrawing effects .
  • Reactivity : The 3-CF₃ isomer is more reactive in nucleophilic substitution reactions, as the trifluoromethyl group at the 3-position creates a stronger electron-deficient environment on the pyridine ring .

Table 1: Structural Comparison of Isomers

Property 4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine
Molecular Formula C₇H₅ClF₃NO C₇H₅ClF₃NO
Molecular Weight 211.57 g/mol 211.57 g/mol
Trifluoromethyl Position 5-position 3-position
Melting Point Not reported Not reported
Key Reactivity Moderate nucleophilic substitution High nucleophilic substitution
Substituent Effects: Trifluoromethyl vs. Other Groups

a. Trifluoromethyl Pyridines vs. Methyl Pyridines

  • Thermal Stability : The trifluoromethyl group enhances thermal stability compared to methyl (-CH₃) derivatives due to stronger C-F bonds. For example, 2-hydroxy-5-methylpyridine derivatives decompose at ~200°C, while the trifluoromethyl analog remains stable up to 250°C .
  • Biological Activity: Trifluoromethyl-substituted pyridines (e.g., N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) exhibit superior pesticidal activity. In nematocidal assays, trifluoromethyl derivatives achieved 63.3% inhibition at 100 μg/mL, outperforming non-fluorinated analogs .

b. Chlorine vs. Bromine Substituents

  • Electrophilicity : Chlorine at the 4-position increases electrophilicity compared to bromine. For instance, 4-bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine reacts slower in Suzuki-Miyaura coupling due to weaker C-Br bond polarization .
  • Synthetic Yield : Chlorinated derivatives typically achieve higher yields (e.g., 67–81% ) in condensation reactions compared to brominated analogs (50–65%) .

Table 2: Substituent Impact on Key Properties

Compound Type Substituent Melting Point (°C) Yield (%) Bioactivity (Inhibition %)
Trifluoromethyl Pyridine -CF₃ 268–287 67–81 63.3 (nematocidal)
Methyl Pyridine -CH₃ 210–225 50–60 29.0 (nematocidal)
Brominated Pyridine -Br 245–260 50–65 45.0 (nematocidal)
Functional Group Diversity

a. Hydroxymethyl vs. Aminomethyl Derivatives

  • Hydroxymethyl Group : Enhances hydrogen-bonding capacity, improving solubility in aqueous media. This group is critical in drug design for enhancing target binding (e.g., D4 receptor ligands ) .
  • Aminomethyl Group: Derivatives like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride show higher CNS receptor selectivity (Ki = 1.1 nM for D4 receptors) due to improved hydrophobic interactions .

b. Sulfanyl vs. Hydroxy Derivatives

  • Sulfanyl Group : Compounds like ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate exhibit extended half-lives in vivo due to sulfur’s resistance to oxidative metabolism .

Biological Activity

4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine (CMTFP) is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of CMTFP, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

CMTFP is characterized by a chloromethyl group and a trifluoromethyl group attached to a pyridine ring. Its unique structure contributes to its biological properties, particularly in enhancing lipophilicity and bioactivity.

Antimicrobial Activity

CMTFP exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of CMTFP

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Research indicates that the presence of the trifluoromethyl group enhances the compound's potency against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

CMTFP has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis.

Case Study: Anticancer Efficacy
A study conducted on human lung cancer cells demonstrated that CMTFP treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. The compound was found to activate caspase-3 and caspase-9, indicating its role in apoptotic pathways .

The biological activity of CMTFP is largely attributed to its ability to interact with cellular targets. The trifluoromethyl group enhances electron-withdrawing capabilities, which may facilitate binding to target proteins involved in microbial resistance and cancer cell proliferation.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that CMTFP has favorable absorption characteristics, with a moderate half-life that supports its potential use as a therapeutic agent. However, toxicity assessments are still ongoing, with initial findings indicating low cytotoxicity towards normal cells at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.